N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl core. The compound also contains a 4-methoxybenzyl group and an oxalamide group.Scientific Research Applications
Antitumor Activity
This compound has shown promise in the field of oncology, particularly in its antitumor activity. Studies suggest that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including human breast cancer (MCF-7), lung fibroblast (WI-38), and liver cancer (HepG2) cells . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further research as a potential chemotherapeutic agent.
Antioxidant Properties
The compound also displays antioxidant properties, which are crucial in protecting cells from oxidative stress-induced damage. This characteristic can be harnessed in developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .
Biological Activity Screening
In the realm of pharmacology, the compound can be used as a precursor for synthesizing novel heterocyclic compounds. These new compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new drugs .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction between the compound and target proteins. This application is particularly useful in drug design and development, where understanding the binding efficiency to target molecules is crucial .
Antimicrobial Efficacy
Research indicates that benzimidazole derivatives, which are structurally related to this compound, have been effective against various strains of microorganisms. This suggests potential applications in developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Biotechnological Applications
In biotechnology, the compound’s derivatives could be explored for their role in gene expression studies or as molecular probes to study cell signaling pathways. The compound’s ability to interact with biological macromolecules could provide insights into cellular processes .
Future Directions
The future directions of this compound could involve further investigation into its biological processes and potential for developing novel therapeutic interventions. Additionally, similar compounds have been used as EGFR inhibitors for the treatment of cancer, suggesting potential future directions in cancer treatment .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-17-5-2-13(3-6-17)12-22-20(26)21(27)23-16-10-14-4-7-18(25)24-9-8-15(11-16)19(14)24/h2-3,5-6,10-11H,4,7-9,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMFQUBQGCLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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